Bienvenue dans la boutique en ligne BenchChem!

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Medicinal chemistry Kinase inhibitor design Bromodomain inhibitor SAR

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1402232-99-8) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class, bearing a 3-fluorophenyl substituent at the 3-position and a carboxylic acid handle at the 6-position of the fused core. The compound has molecular formula C₁₃H₈FN₃O₂, a molecular weight of 257.22 g/mol, and is classified under GHS07 with hazard statements H302, H315, H319, and H335.

Molecular Formula C13H8FN3O2
Molecular Weight 257.224
CAS No. 1402232-99-8
Cat. No. B2921076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
CAS1402232-99-8
Molecular FormulaC13H8FN3O2
Molecular Weight257.224
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)C(=O)O
InChIInChI=1S/C13H8FN3O2/c14-10-3-1-2-8(6-10)12-16-15-11-5-4-9(13(18)19)7-17(11)12/h1-7H,(H,18,19)
InChIKeyLTHZMPZRVWUUOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1402232-99-8): Core Sourcing & Structural Baseline


3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1402232-99-8) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class, bearing a 3-fluorophenyl substituent at the 3-position and a carboxylic acid handle at the 6-position of the fused core . The compound has molecular formula C₁₃H₈FN₃O₂, a molecular weight of 257.22 g/mol, and is classified under GHS07 with hazard statements H302, H315, H319, and H335 . This scaffold serves as a key intermediate in medicinal chemistry programs targeting bromodomains, p38 MAP kinase, and c-Met, where regiospecific substitution at the 3- and 6-positions is critical for downstream biological activity [1][2].

Why 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Cannot Be Casually Substituted with In-Class Analogs


The [1,2,4]triazolo[4,3-a]pyridine scaffold is exquisitely sensitive to both the position and electronic nature of aryl substituents. The meta-fluorine substitution on the 3-phenyl ring imparts distinct electronic and steric properties compared to the para-fluoro (CAS 1334487-94-3) and ortho-fluoro (CAS 1272120-70-3) regioisomers . In the bromodomain inhibitor patent series, even subtle changes at the 3-position phenyl ring lead to marked differences in binding affinity [1]. Simultaneously, the carboxylic acid at the 6-position is a non-interchangeable synthetic handle for amide coupling and library diversification, distinguishing this compound from analogs bearing ester, nitrile, or halogen functionalities at the same position [2]. Generic swapping to a different regioisomer or core-substitution pattern without empirical validation risks losing target engagement and synthetic utility.

Quantitative Differentiation Evidence: 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid vs. Closest Analogs


Regioisomeric Identity: Meta-Fluorine Substitution vs. Para- and Ortho-Fluoro Analogs

The 3-(3-fluorophenyl) substituent positions the fluorine atom at the meta position of the pendant phenyl ring. In contrast, the para-fluoro analog (CAS 1334487-94-3) places fluorine at the 4-position, resulting in a different InChI Key (BLCHIFQAGVAART vs. LTHZMPZRVWUUOS for the meta isomer) and distinct dipole moment orientation . The ortho-fluoro isomer (CAS 1272120-70-3) introduces steric hindrance adjacent to the triazole ring, altering the dihedral angle between the phenyl and triazolopyridine planes . In the broader triazolopyridine SAR landscape, meta-substituted phenyl derivatives have demonstrated distinct kinase selectivity profiles compared to their para-substituted counterparts in p38 MAP kinase series [1].

Medicinal chemistry Kinase inhibitor design Bromodomain inhibitor SAR

Molecular Weight Differential for Purity and Identity Confirmation: 3-Fluorophenyl vs. Unsubstituted Core

The 3-fluorophenyl substituent increases the molecular weight of the target compound to 257.22 g/mol, compared to 163.13 g/mol for the unsubstituted [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid core (CAS 933708-92-0), representing a mass shift of +94.09 Da (ΔMW = +57.7%) [1]. This significant mass differential provides unambiguous identity confirmation via LC-MS and serves as a critical quality control parameter during procurement. The monoisotopic mass of the target compound is 257.060055 Da (vs. 163.038176 Da for the unsubstituted core), enabling precise HRMS verification [2].

Analytical chemistry LC-MS quality control Building block procurement

Lipophilicity Shift (XLogP3) Driven by 3-Fluorophenyl Substitution: Impact on Physicochemical Property-Based Library Design

The 3-fluorophenyl group imparts a substantial increase in calculated lipophilicity. The unsubstituted [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid core has a PubChem-computed XLogP3 of 0.7 [1]. Based on the additive contribution of a fluorophenyl moiety (estimated ΔXLogP3 ≈ +1.5 to +2.0), the predicted XLogP3 for 3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid falls in the range of approximately 2.2–2.7, representing a >3-fold increase in computed partition coefficient over the unsubstituted core [2]. This lipophilicity shift directly impacts aqueous solubility, protein binding, and membrane permeability in downstream applications.

Drug design Physicochemical profiling Compound library procurement

Procurement Cost & Availability Differential: Meta-Fluoro vs. Unsubstituted Core Building Block

The target compound carries a significant cost premium reflecting the additional synthetic complexity of the meta-fluorophenyl substitution. Vendor-quoted pricing for 1 g of 3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is approximately £1,084 (Fluorochem, UK) or ¥50,000 (Kishida Chemical, Japan) . In comparison, the unsubstituted core [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is priced at $305 for 5 g (approximately $61/g) from AChemBlock . This represents an approximately 18-fold higher per-gram cost, underscoring the value-added nature of the pre-installed 3-fluorophenyl group and the non-trivial synthesis required.

Procurement Cost analysis Building block sourcing

6-Position Carboxylic Acid as a Synthetic Handle: Differentiation from Halo-, Amino-, and Ester-Functionalized Analogs

The free carboxylic acid at the 6-position of the triazolopyridine core is a versatile functional group for amide bond formation, esterification, and reduction. This distinguishes the compound from analogs bearing a bromo substituent at the 6-position, such as 6-bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1393330-64-7), which require a separate cross-coupling step (e.g., Suzuki, Buchwald-Hartwig) for further diversification [1]. The carboxylic acid also contrasts with the 6-amine analog 3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine, which undergoes reductive amination or sulfonamide formation rather than amide coupling . In patent exemplifications of triazolopyridine-based kinase inhibitors, the 6-carboxylic acid intermediate is routinely elaborated to final amide-bearing compounds with IC₅₀ values in the nanomolar range [2].

Synthetic chemistry Amide coupling Library synthesis

Optimal Application Scenarios for 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Based on Established Evidence


Bromodomain Inhibitor Library Synthesis via 6-Carboxylic Acid Amide Coupling

Medicinal chemistry teams pursuing bromodomain (BRD4, BRD2, BRDT) inhibitors can directly employ this building block for amide coupling with diverse amines, leveraging the carboxylic acid handle at the 6-position. The substituted [1,2,4]triazolo[4,3-a]pyridine scaffold is explicitly claimed as a bromodomain inhibitor core in patent families (Neomed Institute, WO2017127930), and the pre-installed 3-fluorophenyl group provides the aryl substitution pattern present in lead compounds [1]. For SAR exploration, the meta-fluorine position differentiates this compound from the para-fluoro analog, allowing electronic effect mapping across the phenyl ring without additional synthetic steps.

p38 MAP Kinase Inhibitor Lead Optimization: Regioisomer-Specific SAR Studies

The triazolo[4,3-a]pyridine core is a validated p38 MAP kinase inhibitor scaffold (Boehringer Ingelheim, EP3004087B1), where substitution at the 3-position profoundly impacts isoform selectivity and potency [2]. This 3-(3-fluorophenyl) variant enables systematic investigation of meta-substituent effects on kinase binding, complementing parallel studies with the para-fluoro analog (CAS 1334487-94-3). The 6-carboxylic acid provides a conjugation-ready handle for introducing diversity elements that probe the solvent-exposed region of the kinase active site.

c-Met Kinase Targeted Covalent Inhibitor Design: Carboxylic Acid as a Vectoring Point

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a c-Met kinase inhibitor core with in vivo efficacy in human gastric (SNU5) and non-small cell lung tumor xenograft models [3]. The 6-carboxylic acid functionality of this building block can be elaborated to amide-linked warheads for covalent inhibitor design or to solubilizing groups for pharmacokinetic optimization, directly following the synthetic strategies exemplified in the Sanofi-Aventis MET inhibitor patent series (US20110263594A1).

Physicochemical Property-Driven Fragment Library Expansion

For organizations building fragment-based drug discovery (FBDD) libraries, this compound occupies a distinct physicochemical space: molecular weight ~257 Da (fragment-like, within the rule-of-three guidelines), with predicted XLogP3 of 2.2–2.7 compared to 0.7 for the unsubstituted core [4]. This >3-fold lipophilicity increase, combined with the hydrogen bond donor/acceptor capacity of the carboxylic acid (1 HBD, 4 HBA), makes it a valuable addition to fragment screening collections targeting bromodomains, kinases, or protein-protein interaction hot spots.

Quote Request

Request a Quote for 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.